molecular formula C3H6BrNO3S B1582212 2-Bromo-n-(methylsulfonyl)acetamide CAS No. 59504-75-5

2-Bromo-n-(methylsulfonyl)acetamide

Cat. No.: B1582212
CAS No.: 59504-75-5
M. Wt: 216.06 g/mol
InChI Key: XHHLSUHCWZXRQI-UHFFFAOYSA-N
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Description

2-Bromo-n-(methylsulfonyl)acetamide is an organic compound with the molecular formula C3H6BrNO3S It is characterized by the presence of a bromine atom, a methylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-n-(methylsulfonyl)acetamide can be synthesized through the reaction of methane sulfonamide with bromoacetyl bromide. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The process involves the following steps:

  • Dissolve methane sulfonamide in anhydrous toluene.
  • Add bromoacetyl bromide dropwise to the solution while stirring.
  • Reflux the mixture at 118°C for 5 hours.
  • Cool the reaction mixture to crystallize the product from toluene.
  • Recrystallize the product to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(methylsulfonyl)acetamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azidoacetamide, thiocyanatoacetamide, and methoxyacetamide derivatives.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Amine derivatives are produced.

Scientific Research Applications

2-Bromo-n-(methylsulfonyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(methylsulfonyl)acetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methylsulfonyl group can undergo oxidation and reduction, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetamide: Lacks the methylsulfonyl group, making it less reactive in certain nucleophilic substitution reactions.

    N-(Methylsulfonyl)acetamide: Lacks the bromine atom, limiting its use in substitution reactions.

    Bromoacetyl bromide: More reactive due to the presence of two bromine atoms, but less selective in reactions.

Uniqueness

2-Bromo-n-(methylsulfonyl)acetamide is unique due to the presence of both a bromine atom and a methylsulfonyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

2-bromo-N-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHLSUHCWZXRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294543
Record name 2-bromo-n-(methylsulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59504-75-5
Record name NSC96997
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96997
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-(methylsulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-Methylsulfonylacetamide
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Synthesis routes and methods

Procedure details

Sodium hydride (1.68 g×60% ) was added to a stirred solution of methanesulfonamide (2.0 g) in dry tetrahydrofuran (20 ml) at room temperature. The resulting solution was stirred at room temperature for 1 hour, as which time it was treated with a solution of bromoacetyl bromide (4.2 g) in dry tetrahydrofuran (10 ml). After 1 hour the solvent was removed under reduced pressure and the residue taken up in water and acidified to pH3. The acidic solution was extracted into ethyl acetate, dried (MgSO4), filtered and the solvent removed under reduced pressure. Recrystallisation from isopropanol afforded the product as white needles: mp 112°-114° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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